Molecular weight and formula of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Molecular weight and formula of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a trifecta of reactive moieties—a bromine atom, an aldehyde group, and a methyl ester—positions it as a valuable intermediate for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key applications, and essential safety information, designed to empower researchers in leveraging this compound for their scientific endeavors.
Section 1: Molecular Profile and Physicochemical Properties
The fundamental characteristics of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate define its reactivity and handling requirements. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrO₅ | [] |
| Molecular Weight | 303.11 g/mol | [] |
| CAS Number | 676485-01-1 | [] |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC | [] |
| InChI Key | ZHTBJCKPTFHJQE-UHFFFAOYSA-N | [] |
| Boiling Point | 380.1 ± 37.0 °C at 760 mmHg | [] |
| Physical Form | Expected to be a solid at room temperature | Inferred from similar compounds[3][4] |
| Storage | Store in a cool, dry, well-ventilated place, away from light and ignition sources | Inferred from safety data for related compounds[1][5][6] |
A two-dimensional representation of the molecular structure is provided below, generated from its SMILES notation.
Caption: 2D Structure of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.
Section 2: Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process: first, the preparation of the key phenolic intermediate, and second, the etherification to yield the final product.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetates.[7]
Materials:
-
2-Bromo-4-formyl-6-methoxyphenol (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-bromo-4-formyl-6-methoxyphenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt. The deprotonation of the hydroxyl group is critical for activating the nucleophile.
-
Add methyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction to 80°C and maintain this temperature for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure product.
Section 3: Applications in Research and Drug Development
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a quintessential example of a bifunctional scaffold, making it a valuable building block in medicinal chemistry.[3] Its utility stems from the strategically positioned reactive groups that allow for sequential and selective modifications.
Key Reactive Sites and Their Synthetic Potential
Caption: Reactivity map of the key functional groups.
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As a Precursor for Bioactive Scaffolds: The phenoxyacetic acid core is a well-known pharmacophore present in various biologically active molecules.[3] For instance, this framework is a promising starting point for developing selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs.[3]
-
Combinatorial Chemistry: The presence of multiple reactive sites allows for the generation of diverse compound libraries. The aldehyde can be reacted first, followed by a cross-coupling reaction on the bromine atom, or vice-versa, enabling the synthesis of a wide array of substituted aromatic compounds for high-throughput screening in drug discovery campaigns.
-
Synthesis of Heterocycles: The functionalities on this molecule can be utilized in intramolecular reactions to construct various heterocyclic ring systems, which are prevalent in many approved drugs.
Section 4: Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, a detailed prediction of its NMR and other spectroscopic data can be made based on its structure and data from analogous compounds.[7][8]
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8-10.3 | Singlet | 1H | Aldehydic proton (-CHO) | Aldehydic protons are highly deshielded and appear in this characteristic region.[7] |
| ~7.5-7.8 | Multiplet | 2H | Aromatic protons | The two protons on the aromatic ring will be influenced by the surrounding electron-withdrawing and donating groups. |
| ~4.7-4.9 | Singlet | 2H | Methylene protons (-OCH₂CO-) | These protons are adjacent to an oxygen and a carbonyl group, placing them in this chemical shift range.[7] |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) | Methoxy groups on an aromatic ring typically appear in this region. |
| ~3.7 | Singlet | 3H | Methyl ester protons (-COOCH₃) | Methyl ester protons are slightly more shielded than methoxy protons on a ring. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 | Carbonyl carbon (aldehyde) |
| ~168 | Carbonyl carbon (ester) |
| ~150-160 | Aromatic carbons attached to oxygen |
| ~110-140 | Other aromatic carbons |
| ~115 | Aromatic carbon attached to bromine |
| ~65 | Methylene carbon (-OCH₂CO-) |
| ~56-62 | Methoxy carbon (-OCH₃)[9] |
| ~52 | Methyl ester carbon (-COOCH₃) |
Infrared (IR) Spectroscopy
-
~1750-1735 cm⁻¹: Strong C=O stretch from the ester.
-
~1700-1680 cm⁻¹: Strong C=O stretch from the aldehyde.
-
~1600-1450 cm⁻¹: C=C stretches from the aromatic ring.
-
~1250-1000 cm⁻¹: C-O stretches from the ether and ester groups.
Mass Spectrometry
The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 302 and 304.
Section 5: Safety and Handling
No specific Safety Data Sheet (SDS) is available for Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. The following information is synthesized from SDS for structurally similar compounds and should be used as a guideline.[1][5][6][10]
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.
References
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Supporting Information for a scientific article. Available at: [Link]
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ACG Publications. Records of Natural Products-SI. Available at: [Link]
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ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]
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- [No specific reference for this d
Sources
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- 3. 2-(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid | 20037-38-1 [sigmaaldrich.com]
- 4. 308088-29-1 2-Bromo-4-formyl-6-methoxyphenyl acetate AKSci 9779AD [aksci.com]
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